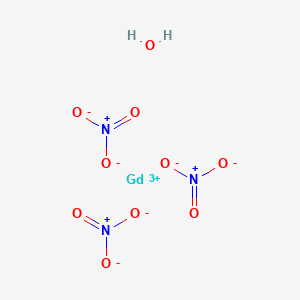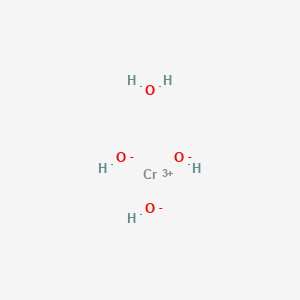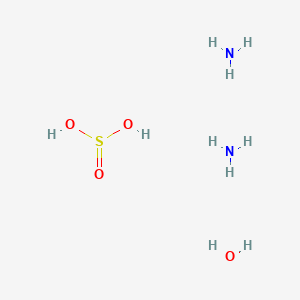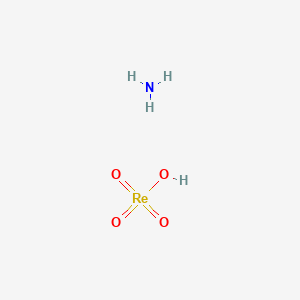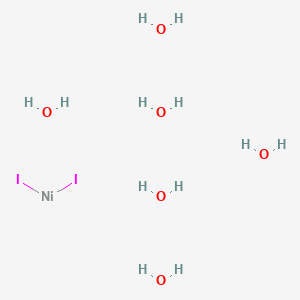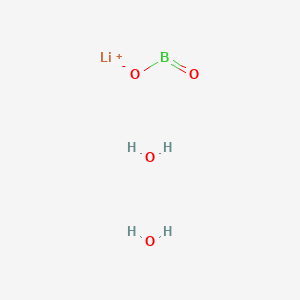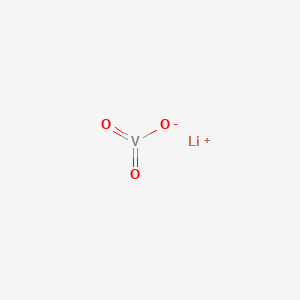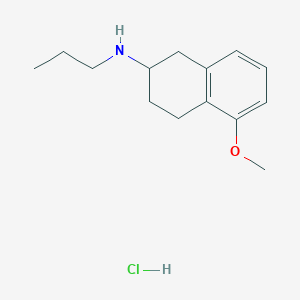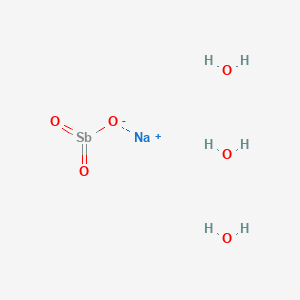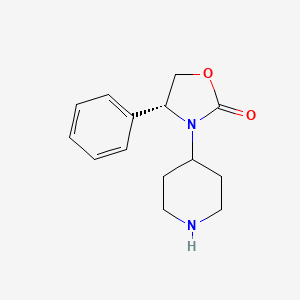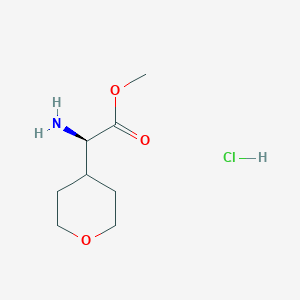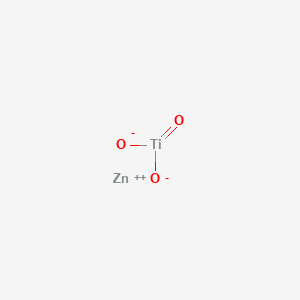
Zinc Titanate Nanopowder
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc Titanate Nanopowder is a useful research compound. Its molecular formula is O3TiZn and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis : Zinc titanate nanopowder has been identified as an effective catalyst in the synthesis of propargylamines via C–H bond activation in aqueous mediums, showcasing its potential in chemical synthesis and catalytic processes (Mukhopadhyay & Rana, 2009).
Solar Energy : It serves as a photoelectrode material in quantum dot sensitized solar cells, with its efficiency influenced by the annealing temperature and resulting crystal structure (Sahu, Chaurashiya, Hiremath & Dixit, 2018).
Ceramics and Electrical Contacts : this compound is used in the formation of phases and microstructure of ZnO and TiO2 based ceramics, indicating its importance in materials science, particularly in the production of electrocontact materials (Zeer et al., 2015).
Photocatalysis : Nanocomposites of zinc oxide and titanate nanotubes prepared via solution chemistry methods have demonstrated high photocatalytic activity under visible light irradiation (Liu, Li, Qiu & Li, 2009).
Environmental Applications : Zinc titanate nanofibers have been proposed for use in the detoxification of chemical warfare simulants, suggesting their potential in environmental remediation and protective equipment (Ramaseshan & Ramakrishna, 2007).
Dielectric and Semiconductor Properties : Studies on hybrid materials based on ZnO and BaTiO3 nanoparticles, including zinc titanate, have explored their electrical and thermomechanical properties, highlighting their significance in semiconductor technologies (Al-gheilani, Li, Wong & Rowe, 2019).
Propiedades
IUPAC Name |
zinc;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Ti.Zn/q;2*-1;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKLKQRHSKRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3TiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

